molecular formula C20H22N4OS2 B2375384 1-[(4-methylbenzyl)thio]-4-(3-methylbutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1216696-79-5

1-[(4-methylbenzyl)thio]-4-(3-methylbutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2375384
CAS RN: 1216696-79-5
M. Wt: 398.54
InChI Key: KSZRIWLADALZFQ-UHFFFAOYSA-N
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Description

The compound “1-[(4-methylbenzyl)thio]-4-(3-methylbutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, a (4-methylbenzyl)thio group, and a 3-methylbutyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, which is a fused ring system containing sulfur, nitrogen, and oxygen atoms. The (4-methylbenzyl)thio and 3-methylbutyl groups would be attached to this core .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups and the electron-rich nature of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur, nitrogen, and oxygen atoms in the core structure could potentially result in the formation of hydrogen bonds, influencing its solubility and reactivity .

Scientific Research Applications

Synthesis and Characterization

Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives are synthesized through various chemical reactions involving condensation, nucleophilic displacement, and cyclocondensation processes. These compounds are characterized using techniques such as X-ray single crystal diffraction, NMR spectroscopy, and DFT calculations. The synthesis process often aims to explore the structural and electronic properties of these compounds, contributing to the understanding of their reactivity and potential utility in medicinal chemistry and materials science (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).

Antibacterial Activity

One of the prominent applications of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives is in the development of new antimicrobial agents. These compounds have been evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The research demonstrates that certain derivatives exhibit potent antibacterial properties, suggesting their potential use in treating bacterial infections (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).

Antitumor Activity

Another significant area of research involves the evaluation of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives for their antitumor activity. Studies have shown that certain derivatives exhibit strong antiproliferative activity against a panel of human tumor cell lines, including in vivo screenings which highlighted low toxicity and high potency of these compounds as potential anticancer agents. This suggests their usefulness in the development of new anticancer therapeutics (Lauria, Patella, Abbate, Martorana, & Almerico, 2013).

Future Directions

Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities .

properties

IUPAC Name

8-(3-methylbutyl)-12-[(4-methylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS2/c1-13(2)8-10-23-18(25)17-16(9-11-26-17)24-19(23)21-22-20(24)27-12-15-6-4-14(3)5-7-15/h4-7,9,11,13H,8,10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZRIWLADALZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2C4=C(C(=O)N3CCC(C)C)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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